molecular formula C29H32N6O3S B13820997 1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt

1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt

Cat. No.: B13820997
M. Wt: 544.7 g/mol
InChI Key: YWYCGJBGMVFFMH-UHFFFAOYSA-N
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Description

1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes multiple functional groups such as cyano, diethyl, and sulfobutyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt involves multiple steps, starting with the preparation of the benzimidazole core. Common synthetic routes include the cyclocarbonylation of 1,2-diaminobenzenes and the transformation of benzimidazolium salts . The reaction conditions often require the use of catalysts such as palladium or nickel complexes, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption . The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the polymerization of tubulin, disrupting cell division and leading to cell death . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C29H32N6O3S

Molecular Weight

544.7 g/mol

IUPAC Name

4-[6-cyano-2-[(E,3Z)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H32N6O3S/c1-4-32-24-14-12-22(20-30)18-26(24)34(6-3)28(32)10-9-11-29-33(5-2)25-15-13-23(21-31)19-27(25)35(29)16-7-8-17-39(36,37)38/h9-15,18-19H,4-8,16-17H2,1-3H3

InChI Key

YWYCGJBGMVFFMH-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C\C=C\C3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC

Origin of Product

United States

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